4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzamide moiety and a tetrahydroquinoline ring system. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-4-1-10(2-5-12)16(21)18-13-6-7-14-11(9-13)3-8-15(20)19-14/h1-2,4-7,9H,3,8H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZYESDOCAMSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the tetrahydroquinoline derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds related to tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can inhibit the growth of various bacterial strains. In vitro assays demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Antitumor Activity
In vivo studies have reported that this compound exhibits promising antitumor properties. Xenograft models revealed that at doses of 20 mg/kg, the compound inhibited tumor growth by up to 60% compared to control groups. This suggests its potential utility in cancer therapeutics .
Anti-inflammatory Effects
The compound has shown efficacy in reducing inflammation markers in animal models of induced arthritis. Significant reductions in paw swelling were observed post-treatment, indicating its potential as an anti-inflammatory agent . The mechanism is believed to involve modulation of inflammatory pathways through phosphodiesterase inhibition.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate that this compound demonstrates favorable bioavailability profiles. Related compounds have shown oral bioavailability rates of approximately 32% in rats and 48% in mice, suggesting promising prospects for oral therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Model/Method | Findings |
|---|---|---|
| Antimicrobial | In vitro assays | Effective against S. aureus and E. coli |
| Antitumor | Xenograft models | Tumor growth inhibition up to 60% |
| Anti-inflammatory | Animal models | Significant reduction in paw swelling |
| Pharmacokinetics | Oral administration studies | Bioavailability: ~48% (mice), ~32% (rats) |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antibacterial Efficacy Study : A study demonstrated that derivatives similar to this compound effectively inhibited bacterial growth by disrupting cellular processes.
- Cancer Treatment Research : Research involving xenograft models indicated that treatment with this compound led to significant tumor size reduction, supporting its development as a potential anticancer agent.
- Inflammation Modulation Study : In models of rheumatoid arthritis, the compound reduced Th17 cell responses significantly, showcasing its potential in treating autoimmune diseases.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, proteases, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure but differ in the functional groups attached.
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and a quinoline core, but with different substituents and biological activities.
Indole Derivatives: Compounds with a similar aromatic ring system but with an indole core instead of a quinoline core.
Uniqueness
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various research applications.
Biological Activity
Overview
4-Fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound classified as a quinoline derivative. Its structural characteristics include a fluorine atom at the 4-position of the benzamide moiety and a tetrahydroquinoline ring. Quinoline derivatives are recognized for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Ring : Achieved through cycloaddition reactions involving an aniline derivative, an aldehyde, and an alkene.
- Electrophilic Fluorination : The introduction of the fluorine atom is commonly performed using reagents like Selectfluor.
- Benzamide Formation : This step involves reacting the tetrahydroquinoline derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate various signaling pathways by targeting enzymes such as kinases and proteases. This modulation can influence processes related to inflammation, cell proliferation, and apoptosis.
Therapeutic Applications
Research indicates that this compound has potential therapeutic effects in several areas:
- Anti-inflammatory Activity : It has been studied for its ability to inhibit inflammatory pathways.
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent against various pathogens.
- Anticancer Effects : Investigations have highlighted its potential in inhibiting cancer cell proliferation through various mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives similar to this compound:
- Inhibition of Kynurenine Aminotransferase : Research has demonstrated that compounds with similar structures can inhibit kynurenine aminotransferase (KAT), which plays a role in tryptophan metabolism. This inhibition may lead to increased levels of neuroactive metabolites .
- Anticancer Activity : A study focused on quinoline derivatives revealed that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been evaluated in vitro, showing promising results against specific targets involved in disease pathways .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
